C562-1101

Botulinum Neurotoxin Enzyme Inhibition Biodefense

BoNT/E inhibitor studies often face inconsistent potency and off-target effects. C562-1101 (CAS 1094693-07-8) provides a validated, stable binding solution with superior selectivity. - 3-fold more potent than NSC-77053, reducing off-target effects and ensuring cleaner enzymatic data. - Footprint similarity-optimized for BoNT/E RIME substrate, guaranteeing serotype specificity. - MD-validated stable binding pose serves as a reliable reference for structure-based drug design. High-purity solid with reliable global logistics for biodefense research.

Molecular Formula C22H27N3O5S
Molecular Weight 445.5 g/mol
Cat. No. B1668184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC562-1101
SynonymsC562-1101
Molecular FormulaC22H27N3O5S
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C(CC(C)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C)C
InChIInChI=1S/C22H27N3O5S/c1-13(2)11-18(21(26)23-17-8-6-7-14(3)15(17)4)24-31(28,29)16-9-10-19-20(12-16)30-22(27)25(19)5/h6-10,12-13,18,24H,11H2,1-5H3,(H,23,26)
InChIKeyQVDUMVAPWXJBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

C562-1101: BoNT/E Small Molecule Inhibitor Overview


C562-1101 (CAS 1094693-07-8) is a small molecule inhibitor specifically targeting the light chain catalytic site of botulinum neurotoxin serotype E (BoNT/E) [1]. Identified through large-scale computational screening of 1.4 million compounds using 'footprint similarity' scoring, it was the most promising hit among 92 experimentally tested molecules [2]. This compound is intended strictly for research use in biodefense countermeasure development and neurotoxin mechanism studies .

Why C562-1101 Cannot Be Replaced by Generic Inhibitors


Substituting C562-1101 with another BoNT/E inhibitor, such as NSC-77053 or 8-hydroxyquinolinol-based molecules, introduces significant experimental variability and compromises data reproducibility. Potency against the BoNT/E light chain varies widely among in-class compounds, with IC50 values spanning from low micromolar to sub-micromolar ranges [1]. Furthermore, inhibitors designed for other serotypes (e.g., BoNT/A or BoNT/B) do not reliably cross-react with BoNT/E due to distinct catalytic site architectures [2]. The computational footprint similarity approach used to identify C562-1101 was specifically optimized to mimic the BoNT/E substrate RIME, a feature not shared by other inhibitors [3].

C562-1101 Quantitative Differentiation Data


Superior Potency vs. NSC-77053

C562-1101 demonstrates a three-fold improvement in apparent IC50 compared to NSC-77053, the first reported small molecule BoNT/E inhibitor, in the same experimental assay system [1].

Botulinum Neurotoxin Enzyme Inhibition Biodefense

Stable Binding Pose in Molecular Dynamics

The predicted binding pose of C562-1101 within the BoNT/E catalytic site was found to be geometrically and energetically stable over an ensemble of structures generated by molecular dynamic simulations [1].

Computational Chemistry Molecular Dynamics Binding Affinity

Higher Potency vs. 8-Hydroxyquinolinol Inhibitors

C562-1101 exhibits significantly greater potency than the 8-hydroxyquinolinol-based BoNT/E inhibitors NSC1011 and NSC1012, which have reported IC50 values of 31.25 μM and 55.45 μM, respectively [1].

Botulinum Neurotoxin Enzyme Inhibition Structure-Activity Relationship

Primary Research Applications of C562-1101


High-Potency BoNT/E Light Chain Inhibition Assays

C562-1101 is ideally suited for enzymatic studies of the BoNT/E light chain where maximizing inhibition at lower concentrations is critical. Its three-fold potency advantage over NSC-77053 [1] reduces the risk of off-target effects at higher inhibitor concentrations, leading to cleaner data interpretation. This makes it a superior choice for mechanistic studies of BoNT/E proteolytic activity and for screening campaigns against this specific serotype [2].

Structure-Based Drug Design and Computational Chemistry

The geometrically and energetically stable binding pose of C562-1101, as demonstrated in molecular dynamics simulations [1], makes it an excellent reference compound for structure-based drug design efforts targeting BoNT/E. Researchers can use the validated C562-1101 binding model as a starting point for in silico optimization, pharmacophore modeling, and scaffold-hopping exercises aimed at developing novel anti-BoNT/E countermeasures [3].

Serotype-Specific Biodefense Countermeasure Development

As a selective inhibitor of the BoNT/E serotype, C562-1101 is a critical tool for biodefense research focused on this specific threat [1]. Its potent inhibition profile, established via computational footprint similarity to the RIME substrate [2], ensures its utility in developing and validating high-throughput screening assays for next-generation BoNT/E inhibitors. It is a key component in the arsenal against a lesser-studied, yet highly pathogenic, serotype [3].

Comparative BoNT Serotype Selectivity Studies

C562-1101 serves as a valuable probe in experiments designed to compare the inhibition mechanisms and structural requirements of different BoNT serotypes. By using C562-1101 alongside inhibitors targeting BoNT/A or BoNT/B, researchers can delineate serotype-specific vulnerabilities in the neurotoxin catalytic cycle [1]. This application leverages the compound's well-characterized activity and its origin from a BoNT/E-optimized screening paradigm [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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